An In-depth Technical Guide to the Chemical Properties of 2-Iodo-3-methyl-4-nitropyridine 1-oxide
An In-depth Technical Guide to the Chemical Properties of 2-Iodo-3-methyl-4-nitropyridine 1-oxide
Introduction
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in medicinal chemistry and materials science. Its unique arrangement of an N-oxide, a nitro group, a methyl group, and an iodine atom on the pyridine ring creates a distinct electronic and steric environment, offering a rich landscape for synthetic transformations. The N-oxide and nitro groups are strongly electron-withdrawing, activating the pyridine ring for certain reactions, while the methyl group provides a point of steric influence and potential for further functionalization. The iodo substituent is a valuable handle for cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.
This guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, expected reactivity, and spectroscopic characteristics of 2-iodo-3-methyl-4-nitropyridine 1-oxide, drawing upon established principles of organic chemistry and data from closely related analogues.
Molecular Structure and Physicochemical Properties
The structure of Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide is characterized by a pyridine ring with four substituents. The N-oxide functionality significantly influences the electronic properties of the ring, acting as a strong electron-donating group through resonance and an electron-withdrawing group through induction. The nitro group at the 4-position is a powerful electron-withdrawing group, which, in concert with the N-oxide, strongly influences the reactivity of the ring. The methyl group at the 3-position is a weak electron-donating group, and the iodo group at the 2-position is a weakly deactivating group that can serve as an excellent leaving group in cross-coupling reactions.
| Property | Predicted Value / Information | Citation |
| Molecular Formula | C₆H₅IN₂O₃ | |
| Molecular Weight | 280.02 g/mol | [1] |
| Appearance | Likely a yellow or light-brown crystalline solid | |
| Solubility | Expected to be soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [2] |
| Stability | Stable under normal conditions, but may decompose upon heating or in the presence of strong oxidizing agents. | [2] |
Proposed Synthesis Pathway
A plausible synthetic route to 2-iodo-3-methyl-4-nitropyridine 1-oxide would likely start from the commercially available 3-methylpyridine. The synthesis can be envisioned in three key steps: N-oxidation, nitration, and iodination. The order of these steps is crucial for achieving the desired substitution pattern due to the directing effects of the substituents.
Step 1: N-Oxidation of 3-Methylpyridine
The initial step involves the oxidation of 3-methylpyridine to form 3-methylpyridine 1-oxide. This is a standard transformation commonly achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[3]
Step 2: Nitration of 3-Methylpyridine 1-oxide
The subsequent step is the nitration of 3-methylpyridine 1-oxide. The N-oxide group directs electrophilic substitution primarily to the 4-position.[4][5] This reaction is typically carried out using a mixture of fuming nitric acid and concentrated sulfuric acid.[3][6]
Step 3: Iodination of 3-Methyl-4-nitropyridine 1-oxide
The final step is the iodination of 3-methyl-4-nitropyridine 1-oxide. The introduction of iodine at the 2-position is the most challenging step. Direct iodination of pyridine N-oxides can be difficult. A potential method could involve electrophilic iodination using a potent iodinating agent. Reagents such as iodine monochloride with a silver salt or N-iodosuccinimide (NIS) with a strong acid catalyst could be effective.[7][8]
Predicted Chemical Reactivity
The reactivity of 2-iodo-3-methyl-4-nitropyridine 1-oxide is dictated by its unique combination of functional groups.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group at the 4-position, further activated by the N-oxide, makes this position highly susceptible to nucleophilic aromatic substitution (SNAr).[9][10][11] The nitro group can be displaced by a variety of nucleophiles, such as alkoxides, amines, and thiols. The methyl group at the 3-position may exert some steric hindrance, potentially slowing the rate of substitution compared to unsubstituted 4-nitropyridine 1-oxide.
Cross-Coupling Reactions
The iodo group at the 2-position is an excellent handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions.[12] This allows for the introduction of a wide range of substituents, including aryl, alkyl, alkynyl, and amino groups, providing a powerful tool for generating molecular diversity.
Reduction of the Nitro Group and N-Oxide
The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The resulting aminopyridine derivative is a valuable building block for the synthesis of fused heterocyclic systems. The N-oxide can also be deoxygenated to the corresponding pyridine, typically using reagents like PCl₃ or PPh₃. The relative ease of reduction of the nitro group versus the N-oxide will depend on the specific reaction conditions.
Expected Spectroscopic Data
While no experimental spectra for the title compound are available, we can predict the key features based on data from analogous structures.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | The spectrum would likely show two aromatic protons in the pyridine ring, with chemical shifts influenced by the surrounding substituents. The methyl protons would appear as a singlet, likely in the range of 2.0-2.5 ppm. |
| ¹³C NMR | The spectrum would display six distinct carbon signals. The carbon bearing the nitro group (C4) would be significantly downfield, while the carbons attached to the iodine (C2) and methyl (C3) groups would also show characteristic shifts. |
| IR Spectroscopy | Characteristic strong absorption bands for the N-O stretching vibration (around 1250-1300 cm⁻¹) and asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹, respectively) would be expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of iodine (¹²⁷I) would be a key feature. |
Safety and Handling
Given the lack of specific safety data for 2-iodo-3-methyl-4-nitropyridine 1-oxide, precautions should be based on the known hazards of similar compounds, such as nitropyridines and iodinated aromatics.[13][14]
-
Hazard Statements: Likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[14] Some nitroaromatic compounds are suspected of causing genetic defects.[15]
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.
-
Conclusion
Pyridine, 2-iodo-3-methyl-4-nitro-, 1-oxide, while not extensively studied, represents a promising and highly versatile building block in synthetic organic chemistry. Its predicted reactivity, particularly its susceptibility to nucleophilic aromatic substitution at the 4-position and its utility in cross-coupling reactions via the 2-iodo substituent, opens up numerous avenues for the synthesis of complex molecular architectures. The synthetic strategies and chemical properties outlined in this guide, based on established chemical principles and data from analogous compounds, provide a solid foundation for researchers and drug development professionals to explore the potential of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic utility.
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